1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
Description
1-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a sulfanyl-acetyl group to a piperidine-4-carboxamide moiety. This structure combines aromaticity (from benzimidazole) with hydrogen-bonding capabilities (from the carboxamide group), making it a candidate for diverse biological interactions. Its synthesis typically involves coupling reactions between activated acetyl intermediates and piperidine derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
1-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c16-14(21)10-5-7-19(8-6-10)13(20)9-22-15-17-11-3-1-2-4-12(11)18-15/h1-4,10H,5-9H2,(H2,16,21)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBSAHSXVSGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate acylating agent to introduce the acetyl group. The resulting intermediate is further reacted with piperidine-4-carboxamide under suitable conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the piperidine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and is studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-Carboxamide Derivatives with Varied Substituents
1-[2-[(6-Methyl-1H-Benzimidazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxylic Acid
- Structure : Differs by having a carboxylic acid group instead of carboxamide.
- This substitution may alter pharmacokinetics and target engagement .
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-Chloro-6-(Trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide
- Structure : Contains a chloro-trifluoromethylphenyl oxazole group instead of benzimidazole-sulfanyl.
- Reported yields (58%) and purity (>99.8%) suggest robust synthetic routes .
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides
Compounds with Modified Heterocyclic Cores
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide
- Structure : Replaces benzimidazole with a methylpiperidine group.
- The methyl group may enhance solubility but limit target specificity .
N-(4-(1H-Benzimidazol-2-yl)phenyl)-1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxamide
- Structure : Incorporates a sulfonyl group and a benzimidazole-phenyl linker.
Antiviral Piperidine-4-Carboxamides
(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Includes fluorobenzyl and naphthyl groups.
- Impact : Fluorination improves bioavailability and metabolic resistance. The naphthyl group enhances hydrophobic interactions, whereas the benzimidazole-sulfanyl group in the target compound offers dual hydrogen-bonding and aromatic capabilities .
Structural and Functional Advantages of the Target Compound
- Benzimidazole-Sulfanyl Linker : Combines sulfur’s nucleophilicity with benzimidazole’s aromaticity, enabling unique interactions with thiol-containing enzymes or metal ions.
- Carboxamide Terminus : Balances lipophilicity and hydrogen-bonding capacity, optimizing drug-likeness compared to esters or acids .
Biological Activity
The compound 1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide can be represented as follows:
This structure features a benzimidazole moiety linked to a piperidine ring, which is significant for its biological interactions.
Research indicates that compounds containing benzimidazole derivatives often exhibit their biological effects through several mechanisms:
- DNA Binding : Many benzimidazole derivatives bind to DNA, particularly in the minor groove, which can inhibit DNA-dependent enzymes and disrupt cellular processes essential for cancer cell proliferation .
- Antimicrobial Activity : The presence of the benzimidazole and piperidine structures suggests potential antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide has shown promising antitumor activity in various studies:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 2.12 ± 0.21 | 2D Assay |
| HCC827 (Lung) | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 (Lung) | 0.85 ± 0.05 | 2D Assay |
These results indicate that the compound is effective at low concentrations, suggesting a strong potential for development as an antitumor agent .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated using broth microdilution methods against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Saccharomyces cerevisiae | 0.25 µg/mL |
These findings support the hypothesis that this compound may serve as a basis for new antimicrobial therapies .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Study on Lung Cancer : A study demonstrated that compounds similar to 1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide exhibited significant cytotoxicity against lung cancer cell lines, with a notable selectivity index favoring tumor cells over normal cells .
- Antimicrobial Efficacy : In another study, derivatives were tested against multidrug-resistant strains of bacteria, showing enhanced efficacy compared to standard antibiotics .
Q & A
Basic: What are the standard synthetic routes for 1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1: Functionalization of the piperidine ring at the 4-position with a carboxamide group using coupling reagents like EDCI/HOBt in anhydrous acetonitrile (CH₃CN) under reflux .
- Step 2: Introduction of the benzimidazole-sulfanyl moiety through nucleophilic substitution or thioacetylation. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be controlled to avoid side reactions. Microwave-assisted synthesis may enhance yield and efficiency .
Optimization: Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of piperidine and benzimidazole derivatives) and employ catalytic agents (e.g., DMAP) to accelerate acylation. Purity is monitored via TLC or HPLC .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. For example, aromatic protons from the benzimidazole ring appear at δ 7.2–8.0 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₇N₄O₂S: 333.1022) .
- IR Spectroscopy: Peaks at ~1610 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide and benzimidazole groups .
- Elemental Analysis: Ensures >95% purity by matching calculated vs. observed C/H/N/S percentages .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
SAR strategies focus on:
- Substituent Modification: Adding electron-withdrawing groups (e.g., -F, -Cl) to the benzimidazole ring improves target binding affinity, as seen in PARP inhibitors .
- Piperidine Ring Flexibility: Introducing methyl or ethyl groups at the 4-position of piperidine enhances conformational stability, optimizing interactions with hydrophobic enzyme pockets .
- Sulfanyl Linker Optimization: Replacing the sulfanyl group with sulfonyl or carbonyl alters solubility and metabolic stability .
Validation: Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) are used to prioritize derivatives .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CA II vs. CA IX) .
- Compound Stability: Degradation under storage (e.g., hydrolysis of the sulfanyl group) may reduce potency. Use stability-indicating HPLC to verify integrity .
Resolution:- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Advanced: What computational approaches are suitable for predicting the mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., carbonic anhydrase or PARP-1) to identify binding hotspots .
- QSAR Modeling: Correlate physicochemical properties (e.g., logP, polar surface area) with bioactivity data to predict ADMET profiles .
- Density Functional Theory (DFT): Calculate electron distribution in the benzimidazole-sulfanyl group to rationalize reactivity trends .
Basic: What are the recommended protocols for evaluating in vitro toxicity?
Answer:
- Cytotoxicity Assays: Use MTT or resazurin-based assays in hepatic (HepG2) and renal (HEK293) cell lines. IC₅₀ values <10 µM suggest potential toxicity .
- Genotoxicity Screening: Ames test (bacterial reverse mutation) and comet assay (DNA strand breaks) .
- Solubility Testing: Measure in PBS (pH 7.4) and DMSO to ensure compatibility with biological buffers .
Advanced: How can researchers resolve crystallographic data discrepancies during structural elucidation?
Answer:
- Data Collection: Use high-resolution X-ray diffraction (≤1.0 Å) and SHELX software for refinement. Address twinning or disorder with TWINLAW .
- Validation Tools: Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .
- Cross-Validation: Compare with NMR-derived structures to confirm bond angles and torsional strains .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Prodrug Design: Mask polar groups (e.g., carboxamide) with ester or amide prodrugs to enhance bioavailability .
- Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
- Stability Assays: Incubate with liver microsomes and monitor degradation via LC-MS/MS .
Basic: What are the key applications of this compound in current research?
Answer:
- Enzyme Inhibition: Potent inhibitor of carbonic anhydrase isoforms (e.g., CA II, CA IX) for anticancer research .
- Antimicrobial Development: Targets bacterial thioredoxin reductase, showing MIC values ≤2 µg/mL against S. aureus .
- PARP Inhibition: Synergizes with temozolomide in BRCA-mutant cancer models .
Advanced: How can researchers leverage high-throughput screening (HTS) for derivative libraries?
Answer:
- Library Design: Use combinatorial chemistry to generate 100–500 derivatives with variations in the benzimidazole and piperidine moieties .
- Automated Assays: Employ 384-well plates and robotic liquid handlers for IC₅₀ determination .
- Hit Prioritization: Apply machine learning (e.g., random forest models) to predict ADMET properties from HTS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
